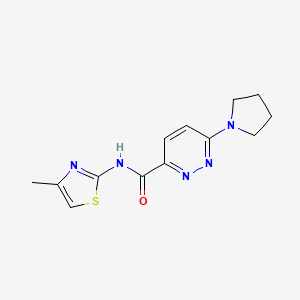
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as MPTP, is a chemical compound that has been widely studied in the scientific community due to its potential applications in the field of neuroscience. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various research studies to investigate the mechanisms of action of certain neurological disorders.
作用機序
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters the neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by this compound leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in the development of symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of this condition.
実験室実験の利点と制限
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has several advantages as a tool for studying Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, which closely mimics the pathology of Parkinson's disease. This allows researchers to study the mechanisms of action of this condition in a controlled experimental setting. However, there are also limitations to the use of this compound in lab experiments. It is a toxic compound that can be dangerous to handle and requires specialized equipment and protocols to ensure safety. Additionally, the effects of this compound on animal models may not fully reflect the effects of Parkinson's disease in humans.
将来の方向性
There are several future directions for research on N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and its applications in the field of neuroscience. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of action of this compound. Another area of research is the use of this compound as a tool for studying other neurological disorders that involve the selective destruction of specific types of neurons. Additionally, there is ongoing research on the safety and efficacy of this compound as a tool for studying Parkinson's disease in humans, with the goal of developing new diagnostic and therapeutic approaches for this condition.
合成法
The synthesis of N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves several chemical reactions that start with the reaction of 2-cyanopyridine with methyl isothiocyanate to form the intermediate 2-(methylthio)pyridine-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to form the final product, this compound.
科学的研究の応用
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been extensively studied in the scientific community for its potential applications in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. This property has made this compound a valuable tool for studying the mechanisms of action of Parkinson's disease and for developing new treatments for this condition.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-8-20-13(14-9)15-12(19)10-4-5-11(17-16-10)18-6-2-3-7-18/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUXWIHJZJZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)





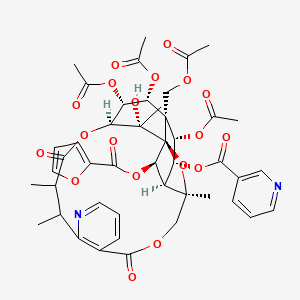
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
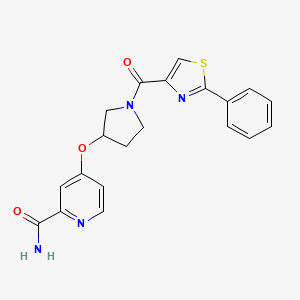

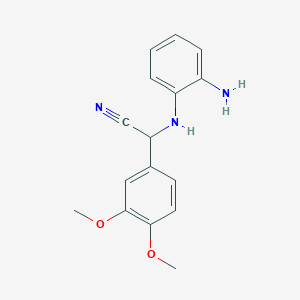
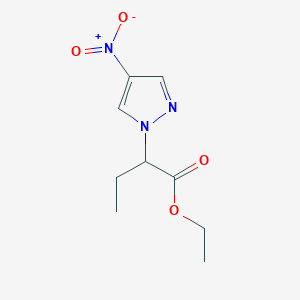
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)